N-tert-Butylhydroxylamine

Description

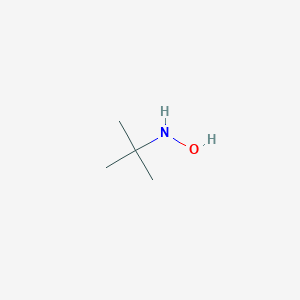

Structure

3D Structure

Propriétés

IUPAC Name |

N-tert-butylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,3)5-6/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWESXZZECGOXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57497-39-9 (hydrochloride) | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80168112 | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16649-50-6 | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-T-Butylhydroxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 16649-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16649-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-T-BUTYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ5JE2DA91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-tert-Butylhydroxylamine chemical properties and structure

An In-depth Technical Guide to N-tert-Butylhydroxylamine: Chemical Properties, Structure, and Applications

Introduction

This compound (t-BuNHOH) is an organic compound with significant utility in synthetic chemistry and various research fields. As an N-alkylated hydroxylamine, its unique structural and electronic properties make it a valuable intermediate, particularly in the synthesis of nitrones, hydroxamic acids, and C-nitroso compounds.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a viscous liquid in its free base form and is also commonly handled as a more stable white crystalline hydrochloride salt.[2][3] Its bulky tert-butyl group sterically influences its reactivity.

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | [4][5] |

| Molecular Weight | 89.14 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 16649-50-6 | [4] |

| Appearance | Viscous liquid | [2] |

| Boiling Point | 120.9°C at 760 mmHg | [5] |

| Density | 0.883 g/cm³ | [5] |

| Flash Point | 43.6°C | [5] |

| SMILES | CC(C)(C)NO | [4] |

| InChIKey | XWESXZZECGOXDQ-UHFFFAOYSA-N | [4][5] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂ClNO | [6] |

| Molecular Weight | 125.60 g/mol | [6] |

| CAS Number | 57497-39-9 | [6] |

| Appearance | White crystal | [3] |

| Melting Point | 183-189°C | [3][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum typically shows a characteristic singlet for the nine protons of the tert-butyl group.[1]

-

Mass Spectrometry (MS) : GC-MS analysis provides fragmentation patterns useful for confirming the molecular structure. The NIST Mass Spectrometry Data Center lists a GC-MS spectrum with a top peak at m/z 57.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic stretches for O-H and N-H bonds.

Further spectral data, including ¹³C NMR and Raman spectra, are available through various chemical databases.[8][9]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the reduction of 2-methyl-2-nitropropane.[1] The following protocol is adapted from a patented procedure.[2]

Reaction: (CH₃)₃CNO₂ + Zn + CH₃COOH → (CH₃)₃CNHOH

Materials:

-

2-Methyl-2-nitropropane (6.18 g, 0.060 mole)

-

Zinc dust (5.89 g, 0.090 mole)

-

Glacial acetic acid (10.8 g, 0.180 mole)

-

95% Ethanol (350 mL)

-

Dichloromethane (100 mL total)

-

Magnesium sulfate

Procedure:

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, thermometer, and an addition funnel.

-

Add 350 mL of 95% ethanol to the flask and cool it to 10°C using an ice bath.[2]

-

Add 2-methyl-2-nitropropane and zinc dust to the cooled ethanol.[2]

-

Add glacial acetic acid dropwise from the addition funnel, maintaining the reaction temperature below 15°C with vigorous stirring.[2]

-

After the addition is complete, remove the ice bath and stir the mixture for 3 hours at room temperature.[2]

-

Remove the solvent via rotary evaporation. The residue will contain this compound, zinc acetate, and water.[2]

-

Add 50 mL of dichloromethane to the residue and filter the mixture through a Buchner funnel to remove the zinc acetate cake.[2]

-

Wash the filter cake with two additional 25 mL portions of dichloromethane.[2]

-

Combine the filtrates and transfer to a separatory funnel. Separate the aqueous layer and dry the organic layer over magnesium sulfate.[2]

-

Filter off the magnesium sulfate and remove the dichloromethane by rotary evaporation to yield the product as a viscous liquid.[2]

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis.[7]

Key Reactions:

-

Nitrone Formation: It readily condenses with aldehydes and alkynes to form N-tert-butyl nitrones, which are valuable 1,3-dipoles for cycloaddition reactions.[10]

-

Aziridine Synthesis: It can be used with phenylacetyl chloride in the synthesis of aziridine ketones.[10]

-

Intermediate for APIs: The compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3]

Role in Biological Research

This compound is the active decomposition product of the widely used spin-trapping agent α-phenyl-N-tert-butylnitrone (PBN).[11] Research has shown that this compound is significantly more potent than PBN in delaying senescence associated with reactive oxygen species (ROS).[11] This suggests its potential in studying and mitigating oxidative stress and mitochondrial dysfunction.

Safety and Handling

This compound and its salts must be handled with appropriate safety precautions.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Keep away from heat, sparks, and open flames.

-

The compound is hygroscopic and may oxidize slowly to the nitroso compound upon storage.[10]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. US6512143B1 - Salts of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H11NO | CID 98586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound hydrochloride | C4H12ClNO | CID 2777896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. N-(TERT-BUTYL)HYDROXYLAMINE HYDROCHLORIDE(57497-39-9) IR Spectrum [m.chemicalbook.com]

- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 16649-50-6 [chemicalbook.com]

- 11. MoreLife: Research Chemicals - N-tert-butyl Hydroxylamine [morelife.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of N-tert-Butylhydroxylamine from 2-Methyl-2-nitropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butylhydroxylamine from 2-methyl-2-nitropropane, a critical transformation for the production of this versatile intermediate in organic synthesis. This compound serves as a key building block in the preparation of nitrones, hydroxamic acids, and C-nitroso compounds. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways and experimental workflows through clear diagrams.

Introduction

This compound is a valuable reagent in medicinal chemistry and drug development, often utilized as a spin-trapping agent for the detection of reactive free radicals. Its synthesis from 2-methyl-2-nitropropane is a common and efficient method. The core of this transformation is the reduction of the nitro group. This guide will focus on two well-documented reduction methods: one employing zinc dust in acetic acid and another utilizing an aluminum amalgam.

Core Synthesis Pathway: Reduction of 2-Methyl-2-nitropropane

The fundamental chemical transformation involves the reduction of the nitro group of 2-methyl-2-nitropropane to a hydroxylamine group.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound from 2-methyl-2-nitropropane are detailed below.

Method 1: Reduction with Zinc Dust and Acetic Acid

This method is reported to proceed with a high yield.

Experimental Workflow:

Caption: Workflow for the zinc dust and acetic acid reduction method.

Detailed Protocol:

-

A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and an addition funnel.

-

To the flask, add 350 mL of 95% ethanol and cool the flask to 10°C in an ice bath.[1]

-

Add 6.18 g (0.060 mole) of 2-methyl-2-nitropropane and 5.89 g (0.090 mole) of zinc dust to the flask in single portions.[1]

-

Place 10.8 g (0.180 mole) of glacial acetic acid in the addition funnel and add it dropwise to the stirred reaction mixture at a rate that maintains the internal temperature below 15°C.[1]

-

After the addition is complete, remove the ice bath and continue stirring the mixture for 3 hours at room temperature.[1]

-

Concentrate the mixture by removing the solvent via rotary evaporation. This will leave a residue of this compound, zinc acetate, and water.[1]

-

Add 50 mL of dichloromethane to the residue and filter the mixture through a Büchner funnel.

-

Wash the zinc acetate cake remaining on the filter paper with two 25 mL portions of dichloromethane.[1]

-

Transfer the filtrate to a separatory funnel, separate the aqueous layer, and dry the organic layer over anhydrous magnesium sulfate.[1]

-

Filter off the magnesium sulfate and remove the dichloromethane by rotary evaporation to yield the product.[1]

Method 2: Reduction with Aluminum Amalgam

This method provides a good yield of the crude product which can be further purified.

Experimental Workflow:

Caption: Workflow for the aluminum amalgam reduction method.

Detailed Protocol:

Caution: Hydrogen may be liberated during this reaction. This procedure should be conducted in a well-ventilated fume hood. Aluminum amalgam can be pyrophoric and should be used immediately and not allowed to dry.

-

Preparation of Aluminum Amalgam: In a 2-liter flask, place 30 g of aluminum foil and cover it with a 10% aqueous solution of sodium hydroxide. After about 1 minute, decant the sodium hydroxide solution and wash the foil with water until the washings are neutral to litmus. Cover the aluminum foil with a 2% aqueous solution of mercuric chloride. After about 2 minutes, decant the mercuric chloride solution and wash the resulting aluminum amalgam with water, followed by 95% ethanol, and finally with ether.

-

Reduction: In a 3-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the freshly prepared aluminum amalgam and 1 liter of ether.

-

Stir the mixture vigorously and add 60 g (0.58 mole) of 2-methyl-2-nitropropane dropwise at a rate that maintains a brisk reflux. An induction period of 5 to 7 minutes may be observed, after which the reaction becomes vigorous and may require cooling with an ice bath.[2]

-

After the addition of the nitro compound is complete, continue stirring for an additional 30 minutes.[2]

-

Stop the stirrer and allow the gelatinous precipitate to settle. Decant the colorless ether solution through a glass wool plug into a 2-liter separatory funnel.

-

Wash the ether solution with two 250 mL portions of a 10% aqueous sodium hydroxide solution.[2]

-

Dry the combined ethereal solutions over anhydrous sodium sulfate.

-

Concentrate the solution using a rotary evaporator to yield the crude crystalline product.[2] The crude product can be recrystallized from pentane.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two described synthesis methods.

Table 1: Reagent Quantities

| Reagent | Method 1 (Zinc/Acetic Acid) | Method 2 (Aluminum Amalgam) |

| 2-Methyl-2-nitropropane | 6.18 g (0.060 mole)[1] | 60 g (0.58 mole)[2] |

| Zinc Dust | 5.89 g (0.090 mole)[1] | - |

| Glacial Acetic Acid | 10.8 g (0.180 mole)[1] | - |

| Aluminum Foil | - | 30 g[2] |

| Mercuric Chloride | - | 2% aqueous solution |

| 95% Ethanol | 350 mL[1] | Used for washing amalgam |

| Ether | - | 1 L |

| Dichloromethane | 50 mL + 2 x 25 mL for washing[1] | - |

Table 2: Reaction Conditions and Yields

| Parameter | Method 1 (Zinc/Acetic Acid) | Method 2 (Aluminum Amalgam) |

| Reaction Temperature | < 15°C during addition, then room temperature[1] | Brisk reflux, controlled with an ice bath[2] |

| Reaction Time | 3 hours[1] | 30 minutes after addition[2] |

| Reported Yield | 100% (crude)[1] | 65-75% (crude)[2] |

| Product Form | Viscous liquid[1] | Crystalline solid[2] |

| Purification | Liquid-liquid extraction and drying[1] | Recrystallization from pentane[2] |

Alternative Synthesis Routes

While the reduction of 2-methyl-2-nitropropane is a primary route, this compound can also be synthesized from tert-butylamine. This alternative pathway involves the reaction of tert-butylamine with a benzaldehyde to form an imine, which is then oxidized to an oxaziridine, followed by hydrolysis to yield this compound.[3] This method is advantageous when the starting material, 2-methyl-2-nitropropane, is less readily available or more expensive.[3]

Conclusion

The synthesis of this compound from 2-methyl-2-nitropropane can be effectively achieved through reduction using either zinc dust and acetic acid or an aluminum amalgam. The zinc-based method offers a nearly quantitative crude yield, while the aluminum amalgam procedure provides a solid product that can be purified by recrystallization. The choice of method may depend on factors such as available equipment, desired product purity, and safety considerations. This guide provides the necessary detailed protocols and comparative data to enable researchers and professionals to select and implement the most suitable synthesis strategy for their specific needs.

References

An In-depth Technical Guide to N-tert-Butylhydroxylamine Hydrochloride: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-Butylhydroxylamine hydrochloride (N-t-BHA HCl), a versatile reagent with significant applications in organic synthesis and pharmaceutical development. Understanding these core physicochemical properties is critical for its effective storage, handling, and application in research and manufacturing.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 57497-39-9 | |

| Molecular Formula | C₄H₁₂ClNO | [2] |

| Molecular Weight | 125.60 g/mol | |

| Melting Point | 183-189 °C | [3] |

| Appearance | White to off-white crystalline solid | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in various chemical processes, including reaction chemistry and formulation development. While specific quantitative solubility data for this compound hydrochloride in a range of solvents is not extensively published in readily available literature, qualitative descriptions and data for structurally related compounds provide valuable insights.

A patent document describes the dissolution of this compound hydrochloride in water, indicating its solubility in aqueous media. For a closely related compound, O-tert-Butylhydroxylamine hydrochloride, a quantitative solubility in water has been reported as 0.5 g/10 mL. This suggests that this compound hydrochloride is likely to have significant aqueous solubility.

To ensure optimal performance in experimental and manufacturing settings, it is recommended to determine the solubility of this compound hydrochloride in the specific solvent system being utilized.

Experimental Protocol for Solubility Determination

A general and reliable method for determining the solubility of a compound is the isothermal equilibrium method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a series of vials containing a known volume of the desired solvents (e.g., water, methanol, ethanol, acetone, acetonitrile).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.45 µm).

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the working range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of this compound hydrochloride in the diluted samples using a calibration curve. Back-calculate the original concentration in the saturated solution to determine the solubility in units such as g/100 mL or mg/mL.

References

N-tert-Butylhydroxylamine: A Comprehensive Technical Guide on its Discovery and Enduring Utility in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylhydroxylamine [(CH₃)₃CNHOH], a sterically hindered hydroxylamine, has carved a significant niche in the landscape of organic chemistry since its discovery. This technical guide provides an in-depth exploration of its history, from its initial synthesis to its modern-day applications. We will delve into the key synthetic methodologies, supported by detailed experimental protocols and tabulated quantitative data. Furthermore, this guide will illuminate the mechanistic pathways of its hallmark reactions, such as spin trapping and nitrone formation, through clear visualizations. The content is tailored for professionals in research and drug development, offering a comprehensive resource on this versatile reagent.

Introduction

This compound is a colorless, crystalline solid that has found extensive application as a synthetic intermediate and a crucial tool in mechanistic studies. Its bulky tert-butyl group imparts unique stability and reactivity, making it a valuable reagent in various transformations. This guide traces the historical milestones in the journey of this compound, from its first reported synthesis to its current role in cutting-edge research, particularly in the realm of pharmaceuticals.

Discovery and Historical Synthesis

The first definitive synthesis of this compound can be traced back to the mid-20th century. Two principal routes have been historically employed for its preparation: the reduction of 2-methyl-2-nitropropane and the oxidation of tert-butylamine derivatives.

One of the most influential early methods was reported by W. D. Emmons in 1957, which involves the oxidation of an imine to an oxaziridine, followed by acidic hydrolysis. This method provided a viable route to N-alkyl hydroxylamines, including the tert-butyl derivative. Concurrently, methods involving the reduction of the corresponding nitro compound, 2-methyl-2-nitropropane, were also developed, offering an alternative synthetic strategy.

Key Synthetic Protocols

Synthesis via Reduction of 2-Methyl-2-nitropropane

This method remains a common laboratory-scale preparation of this compound. The reduction can be achieved using various reducing agents, with zinc dust in the presence of an acid being a frequently cited example.

Experimental Protocol:

A detailed procedure for the synthesis of this compound by the reduction of 2-methyl-2-nitropropane with zinc and acetic acid in ethanol has been described.[1]

-

Reaction Setup: A 500 mL three-neck round bottom flask is equipped with a magnetic stir bar, a thermometer, and an addition funnel.

-

Initial Cooling: 350 mL of 95% ethanol is added to the flask and cooled to 10°C in an ice bath.

-

Addition of Reactants: 2-Methyl-2-nitropropane (6.18 g, 0.060 mole) and zinc dust (5.89 g, 0.090 mole) are added to the cooled ethanol.

-

Acid Addition: Glacial acetic acid (10.8 g, 0.180 mole) is added dropwise from the addition funnel, maintaining the reaction temperature below 15°C with vigorous stirring.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred for 3 hours at room temperature.

-

Workup: The solvent is removed by rotary evaporation. Dichloromethane (50 mL) is added to the residue, and the mixture is filtered. The zinc acetate cake is washed with dichloromethane (2 x 25 mL). The organic layer of the filtrate is separated from the aqueous layer, dried over magnesium sulfate, and filtered.

-

Isolation: The dichloromethane is removed by rotary evaporation to yield this compound as a viscous liquid (yield: 5.34 g, 100%).[1]

Logical Workflow for the Reduction of 2-Methyl-2-nitropropane

Caption: Workflow for the synthesis of this compound via nitro reduction.

Synthesis via Oxidation of N-tert-Butylamine Derivatives (Emmons Method)

This elegant method proceeds through the formation of an imine from tert-butylamine and an aldehyde (e.g., benzaldehyde), followed by oxidation to an oxaziridine with a peracid, and subsequent hydrolysis.

Experimental Protocol:

A representative procedure based on the principles described by Emmons is detailed in a patent.[2]

-

Imine Formation: N-tert-butylamine is reacted with benzaldehyde to form N-benzylidene-tert-butylamine.

-

Oxaziridine Synthesis: The resulting imine is oxidized with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield 2-tert-butyl-3-phenyloxaziridine.

-

Hydrolysis: The oxaziridine is then hydrolyzed with aqueous acid to afford this compound hydrochloride and benzaldehyde. The desired product can be isolated from the reaction mixture.

Reaction Pathway for the Emmons Synthesis

Caption: Emmons synthesis of this compound.

Physicochemical and Spectroscopic Data

This compound is typically a white crystalline solid. It is often handled as its more stable hydrochloride or acetate salt. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₄H₁₁NO | [1][3] |

| Molecular Weight | 89.14 g/mol | [1][3] |

| Melting Point | 64-65 °C | |

| This compound Hydrochloride | ||

| Molecular Formula | C₄H₁₂ClNO | [4] |

| Molecular Weight | 125.60 g/mol | [5] |

| Melting Point | 183-185 °C | [5] |

| Spectroscopic Data (¹H NMR, ¹³C NMR, MS, IR) | ||

| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl protons and the N-H and O-H protons. A representative spectrum shows signals for the bishydroxylamine, the corresponding nitrone, and this compound in equilibrium.[6] | [6] |

| ¹³C NMR (d₃-acetonitrile, for acetate salt) | δ 177.5, 57.0, 23.1, 21.3 | [2] |

| Mass Spectrum (GC-MS) | Top peak at m/z 57. | [3] |

| IR Spectrum (hydrochloride salt) | Available from spectral databases. | [7] |

Key Applications in Organic Chemistry

Spin Trapping of Radical Species

A paramount application of this compound is in the study of transient radical species through a technique known as spin trapping. In this process, the hydroxylamine is oxidized in situ to the corresponding nitrone or nitroso compound, which then "traps" a short-lived radical to form a more stable radical species that can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.

The initial step involves the oxidation of this compound to 2-methyl-2-nitrosopropane. This nitroso compound then acts as the spin trap, reacting with a radical (R•) to form a stable nitroxide radical.

Mechanism of Spin Trapping

Caption: Spin trapping mechanism using this compound.

Intermediate in Nitrone Synthesis

This compound serves as a direct precursor to a variety of N-tert-butyl nitrones. These nitrones are valuable 1,3-dipoles in cycloaddition reactions for the synthesis of five-membered heterocyclic compounds, which are common motifs in biologically active molecules. The synthesis typically involves the condensation of this compound with an aldehyde or ketone.

Role in Drug Development and Pharmaceutical Synthesis

This compound and its derivatives are employed as building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from its ability to introduce a protected hydroxylamino group, which can be further functionalized.

For instance, O-tert-butylhydroxylamine hydrochloride is a key reagent in the synthesis of hydroxylamine derivatives that are integral to various therapeutic agents.[8] More recently, a novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), derived from O-tert-butylhydroxylamine, has been developed for the direct synthesis of primary sulfonamides, a common functional group in many marketed drugs.[9] This highlights the ongoing evolution of the applications of this compound in medicinal chemistry. While direct incorporation into the final structure of blockbuster drugs is not as common, its role as a versatile intermediate and a precursor to key reagents underscores its importance in the drug discovery and development pipeline. For example, the beta-lactam core of many antibiotics is a key area of synthetic focus, and while not a direct precursor in all cases, the chemistry of nitrogen-containing heterocycles often intersects with reagents like this compound.[10][11][12]

Conclusion

From its discovery through foundational synthetic methods to its contemporary role in mechanistic studies and as a versatile building block, this compound has proven to be a reagent of enduring value in organic chemistry. Its unique properties, conferred by the sterically demanding tert-butyl group, have enabled its widespread use as a spin trap and a precursor to nitrones and other valuable synthetic intermediates. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of this compound is essential for leveraging its full potential in the design and execution of modern organic synthesis. The continued development of new reagents and methodologies based on this core structure ensures its relevance for years to come.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. US6512143B1 - Salts of this compound - Google Patents [patents.google.com]

- 3. This compound | C4H11NO | CID 98586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | C4H12ClNO | CID 2777896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride = 98 57497-39-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(TERT-BUTYL)HYDROXYLAMINE HYDROCHLORIDE(57497-39-9) IR2 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Lactam synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

N-tert-Butylhydroxylamine: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-tert-Butylhydroxylamine (NtBHA), a versatile organic compound with significant applications in organic synthesis, analytical chemistry, and biomedical research. This document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role as a precursor to spin traps and its utility in the synthesis of nitrones.

Core Compound Identification

This compound is a key reagent often utilized in its free base form or as a more stable hydrochloride salt.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 16649-50-6[1][2][3] | C₄H₁₁NO[1][2][3] | 89.14[2][3] |

| This compound hydrochloride | 57497-39-9[4] | C₄H₁₁NO·HCl[4] | 125.60[4][5] |

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. Data for the hydrochloride salt is more commonly reported due to its stability.

| Property | Value | Compound Form |

| Appearance | White crystal[4] | Hydrochloride Salt |

| Viscous liquid[6] | Free Base | |

| Melting Point | 183-189 °C[4] | Hydrochloride Salt |

| Purity | ≥ 98-99% (Assay by titration)[4] | Hydrochloride Salt |

| Synonyms | NtBHA, N-hydroxy-tert-butylamine, 2-hydroxylamino-2-methylpropane[1][3] | Free Base |

Synthesis of this compound

This compound can be synthesized through several routes. One common and effective laboratory method involves the reduction of 2-methyl-2-nitropropane.

Experimental Protocol: Synthesis via Reduction of 2-Methyl-2-nitropropane

This protocol describes the synthesis of this compound by the reduction of 2-methyl-2-nitropropane using zinc dust and acetic acid[6].

Materials:

-

2-Methyl-2-nitropropane

-

Zinc dust

-

Glacial acetic acid

-

95% Ethanol

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

500 mL three-neck round-bottom flask

-

Magnetic stir bar, thermometer, addition funnel

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, thermometer, and an addition funnel.

-

Add 350 mL of 95% ethanol to the flask and cool the solution to 10°C using an ice bath[6].

-

Add 6.18 g (0.060 mole) of 2-methyl-2-nitropropane and 5.89 g (0.090 mole) of zinc dust to the cooled ethanol[6].

-

Charge the addition funnel with 10.8 g (0.180 mole) of glacial acetic acid.

-

Add the glacial acetic acid dropwise to the reaction mixture, ensuring vigorous stirring. Maintain the internal temperature below 15°C throughout the addition[6].

-

After the addition is complete, remove the ice bath and continue stirring the mixture for 3 hours at room temperature[6].

-

Remove the ethanol solvent using a rotary evaporator. The remaining mixture will contain this compound, zinc acetate, and water.

-

Add 50 mL of dichloromethane to the residue and filter the mixture through a Buchner funnel to remove the inorganic salts[6].

-

Wash the zinc acetate cake on the filter paper with two additional 25 mL portions of dichloromethane.

-

Combine all filtrates and transfer to a separatory funnel. Remove the aqueous layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent by rotary evaporation to yield the final product, a viscous liquid[6].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

Synthesis of Nitrones

This compound is a crucial starting material for the synthesis of nitrones, which are important functional groups in organic chemistry and serve as potent spin traps. A prominent example is the synthesis of α-phenyl-N-tert-butylnitrone (PBN), a widely studied spin trap and neuroprotective agent[7]. The general reaction involves the condensation of NtBHA with an aldehyde or ketone[3][8].

General Protocol for Nitrone Synthesis:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, methanol).

-

Add the corresponding aldehyde or ketone to the solution.

-

The reaction can be catalyzed by a weak base (e.g., pyrrolidine) or proceed under thermal conditions[9].

-

The reaction mixture is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The resulting nitrone is isolated and purified using standard techniques such as recrystallization or column chromatography.

Nitrone Synthesis Diagram

Caption: General pathway for the synthesis of nitrones from NtBHA.

Spin Trapping of Free Radicals

While not a spin trap itself, this compound is a key in-situ precursor to the nitroso spin trap, 2-methyl-2-nitrosopropane (MNP). In the presence of an oxidizing agent (like H₂O₂) and often catalyzed by metal ions (Fenton reaction), NtBHA is oxidized to a radical intermediate which is then converted into MNP. MNP can then trap short-lived, unstable radicals (R•) to form stable aminoxyl (nitroxide) spin adducts. These stable adducts are paramagnetic and can be readily detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy[1][9][10]. This technique is invaluable for studying radical-mediated processes in chemistry and biology.

Spin Trapping Mechanism Diagram

Caption: Logical flow of this compound in spin trapping.

Antioxidant and Biomedical Research

Research has shown that this compound exhibits significant antioxidant properties. It is recognized as the active breakdown product of the well-known neuroprotective agent PBN[7]. NtBHA functions as a mitochondrial antioxidant, capable of reversing certain age-related changes in mitochondria and protecting against radical-induced toxicity. Its ability to accumulate within cells and be recycled by the mitochondrial electron transport chain makes it a compound of interest for research into aging and oxidative stress-related diseases[7].

References

- 1. Spin trapping by use of this compound. Involvement of Fenton reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-290637) | 16649-50-6 [evitachem.com]

- 3. Studies of synthetic process of tert-butyl nitrones [yndxxb.ynu.edu.cn]

- 4. nbinno.com [nbinno.com]

- 5. US6512143B1 - Salts of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. MoreLife: Research Chemicals - N-tert-butyl Hydroxylamine [morelife.org]

- 8. US6762322B1 - Preparation of nitrone derivatives - Google Patents [patents.google.com]

- 9. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spin trapping - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of N-tert-Butylhydroxylamine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-tert-Butylhydroxylamine (NtBHA), a versatile reagent in organic synthesis and free-radical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data Summary

The structural elucidation of this compound, with the chemical formula C₄H₁₁NO, relies on a combination of spectroscopic methods. The data presented below is compiled from various sources and provides the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Due to the limited availability of spectral data for the free base, data for its common salt, N-tert-butylhydroxylammonium acetate, is also presented for comparison.

¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | CDCl₃ | Signal observed | - | - | (CH₃)₃C-, NH, OH |

| N-tert-Butylhydroxylammonium Acetate | d₃-acetonitrile | 1.21 | singlet | 9H | (CH₃)₃C- |

| 1.92 | singlet | 3H | CH₃COO⁻ | ||

| 8.33 | singlet | 2H | -NH₂OH⁺ |

¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| N-tert-Butylhydroxylammonium Acetate | d₃-acetonitrile | 21.3 | C H₃COO⁻ |

| 23.1 | (C H₃)₃C- | ||

| 57.0 | (CH₃)₃C - | ||

| 177.5 | CH₃C OO⁻ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride reveals characteristic absorption bands corresponding to its functional groups. The expected absorptions for the free base are also listed based on typical frequency ranges.

| Compound | Technique | Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| This compound (Expected) | - | 3550-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3500-3300 (medium) | N-H stretch | Amine (-NH) | ||

| 2960-2850 (strong) | C-H stretch (alkane) | tert-Butyl | ||

| 1470-1350 | C-H bend (alkane) | tert-Butyl | ||

| 1320-1000 (strong) | C-O stretch | C-O | ||

| 1250-1020 (medium) | C-N stretch | C-N | ||

| This compound Hydrochloride | Mull | Conforms to structure | - | - |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern. The molecular ion is often weak or absent, with the base peak resulting from the loss of a methyl group.

| Method | m/z Value | Relative Intensity | Assignment |

| GC-MS | 89 | Low | [M]⁺ (Molecular Ion) |

| 74 | High | [M - CH₃]⁺ | |

| 57 | Highest | [C₄H₉]⁺ (tert-Butyl cation) | |

| 41 | Moderate | [C₃H₅]⁺ |

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline general procedures for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of this compound or its salt in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : 10-15 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : Proton-decoupled single-pulse sequence.

-

Spectral Width : 200-250 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, depending on concentration.

-

-

Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid (Mull) : Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull evenly between two salt plates.

-

Solid (KBr Pellet) : Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Background Scan : Collect a background spectrum of the empty sample compartment (or with the pure salt plates/KBr pellet).

-

Sample Scan : Place the prepared sample in the spectrometer and collect the spectrum.

-

Spectral Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

-

Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used for volatile compounds like this compound.

-

GC Parameters :

-

Column : A standard non-polar column (e.g., 30 m x 0.25 mm ID, 5% phenyl-methylpolysiosane).

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

Oven Program : Start at a low temperature (e.g., 50°C), then ramp at 10-20°C/min to a final temperature of 250°C.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 200.

-

Source Temperature : 230°C.

-

-

Data Analysis : Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and analysis of this compound.

Caption: Synthesis of this compound via reduction.

N-tert-Butylhydroxylamine: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety precautions and handling guidelines for N-tert-Butylhydroxylamine and its common salt, this compound hydrochloride. The information is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical and Physical Properties

This compound is an organic compound used in various chemical syntheses.[1] It is often supplied as a white crystalline solid, particularly in its more stable hydrochloride salt form.[1] Understanding the physical and chemical properties of both the free base and its hydrochloride salt is crucial for safe handling and storage.

Table 1: Physical and Chemical Properties of this compound (Free Base)

| Property | Value | Reference |

| CAS Number | 16649-50-6 | [2] |

| Molecular Formula | C₄H₁₁NO | [2] |

| Molecular Weight | 89.14 g/mol | [2] |

| Appearance | Colorless liquid or solid | [3] |

| Boiling Point | 120.9 °C at 760 mmHg | [4] |

| Density | 0.883 g/cm³ | [4] |

| Flash Point | 43.6 °C | [4] |

| Solubility | Soluble in water and many organic solvents. | [3] |

| Stability | Generally stable under normal conditions but can decompose under extreme pH or temperature. It is known to be hygroscopic and oxidizes slowly to the nitroso compound. | [3][5] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 57497-39-9 | [6] |

| Molecular Formula | C₄H₁₂ClNO | [7] |

| Molecular Weight | 125.60 g/mol | [6] |

| Appearance | White to off-white crystalline powder or chunks. | [7] |

| Melting Point | 183-189 °C | [6] |

| Solubility | Soluble in water. | [8] |

| Stability | More stable than the free base, particularly towards aerial oxidation. | [3] |

Toxicological Data and Hazard Identification

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] While comprehensive quantitative toxicological data is limited in publicly available literature, the known hazards necessitate careful handling.

Table 3: Summary of Toxicological Information

| Parameter | Value | Reference |

| Acute Oral Toxicity | Harmful if swallowed (H302) | [2] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | [2] |

| Respiratory Irritation | May cause respiratory irritation (H335) | [2] |

| LD50 (Oral, Rat) | Not available | |

| LC50 (Inhalation, Rat) | Not available | |

| Permissible Exposure Limits | Not established. For the hydrochloride salt, general limits for particulates not otherwise regulated may apply in some jurisdictions. | [9] |

| Genotoxicity | No data available. | |

| Carcinogenicity | No data available. | |

| Reproductive Toxicity | No data available. |

Biological Activity and Signaling Pathways

While specific toxicological pathways are not well-documented, research has highlighted the role of this compound as an antioxidant. It has been shown to protect mitochondria from oxidative damage and reverse age-related changes in mitochondrial function in vitro and in vivo.[9][10][11] The proposed mechanism involves scavenging of reactive oxygen species (ROS), with the N-hydroxylamine functional group being key to this activity.[10] It is believed to be recycled by the mitochondrial electron transport chain, allowing it to act as a potent antioxidant within the cell.[9][11]

References

- 1. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H11NO | CID 98586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6512143B1 - Salts of this compound - Google Patents [patents.google.com]

- 4. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N-叔丁基羟胺盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound hydrochloride | C4H12ClNO | CID 2777896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NTP Developmental and Reproductive Toxicity Reports - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MoreLife: Research Chemicals - N-tert-butyl Hydroxylamine [morelife.org]

- 11. N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

N-tert-Butylhydroxylamine: An In-depth Technical Guide on its Free Radical Scavenging Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylhydroxylamine (NtBHA) is a potent antioxidant and spin-trapping agent that has demonstrated significant protective effects against oxidative stress in both chemical and biological systems. Its ability to neutralize a variety of free radicals makes it a compound of interest for therapeutic applications in diseases associated with oxidative damage. This technical guide provides a comprehensive overview of the free radical scavenging mechanisms of NtBHA, supported by experimental evidence and methodologies.

Core Free Radical Scavenging Mechanisms

This compound primarily exerts its antioxidant effects through two main mechanisms: spin trapping and direct radical scavenging via hydrogen atom transfer (HAT) or single electron transfer (SET).

Spin Trapping

Spin trapping is a technique used to detect and identify short-lived free radicals. In this process, a reactive radical adds to a "spin trap" molecule to form a more stable radical, which can then be detected, typically by Electron Paramagnetic Resonance (EPR) spectroscopy[1]. NtBHA is a precursor to a commonly used spin trap. The mechanism involves its oxidation to the t-BuN(O)H radical, which is subsequently converted to the spin trap 2-methyl-2-nitrosopropane[2][3][4]. This spin trap can then react with short-lived radicals (R•) to form stable aminooxyl radicals (t-BuN(O)R) that are EPR-detectable[2][3]. This process is particularly relevant in systems containing hydrogen peroxide and iron ions, where Fenton-type reactions generate highly reactive hydroxyl radicals (•OH) that are subsequently trapped[2][3].

The overall spin trapping process can be visualized as follows:

Caption: Spin trapping mechanism of this compound.

Direct Radical Scavenging

NtBHA can also directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the hydroxyl group of NtBHA donates a hydrogen atom to a free radical, thus neutralizing it. This process generates a nitroxide radical from NtBHA, which is significantly more stable and less reactive than the initial free radical.

-

Single Electron Transfer (SET): In the SET mechanism, NtBHA donates an electron to a free radical, resulting in the formation of a radical cation of NtBHA and an anion of the free radical.

The general scheme for these direct scavenging mechanisms is presented below:

Caption: Direct free radical scavenging mechanisms of NtBHA.

Quantitative Data on Antioxidant Activity

| Reaction Type | Reactants | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Solvent | Reference |

| Hydrogen Atom Transfer | 4-oxo-TEMPO• + TEMPO-H | 10 ± 1 | MeCN | [5] |

| Hydrogen Atom Transfer | 4-oxo-TEMPO• + TEMPO-D | 0.44 ± 0.05 | MeCN | [5] |

| Hydrogen Atom Transfer | 4-oxo-TEMPO• + 4-MeO-TEMPO-H | 7.8 ± 0.7 | MeCN | [5] |

| Hydrogen Atom Transfer | tBu₂NO• + TEMPO-H | Not directly measured, complex kinetics | MeCN | [5] |

Note: TEMPO-H is a cyclic hydroxylamine. This data is provided for comparative purposes to illustrate the general reactivity of hydroxylamines in HAT reactions.

Cellular Antioxidant Effects and Signaling Pathways

In biological systems, NtBHA has been shown to be a potent protector against oxidative damage, particularly in mitochondria. It is recycled by the mitochondrial electron transport chain, which enhances its antioxidant capacity[2][6]. NtBHA accumulates in cells at concentrations 10- to 15-fold higher than the extracellular concentration and is maintained by mitochondrial NADH[2].

Potential Involvement of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of a wide range of antioxidant and detoxification genes. While direct evidence for NtBHA activating the Nrf2 pathway is limited, studies on tert-butylhydroquinone (tBHQ), a compound with a similar tert-butyl group, have shown it to be a potent activator of Nrf2[3]. This suggests a plausible mechanism by which NtBHA may exert its protective effects in cells.

Caption: Postulated involvement of NtBHA in the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of NtBHA is the reduction of 2-methyl-2-nitropropane.

Materials:

-

2-Methyl-2-nitropropane

-

Zinc dust

-

Glacial acetic acid

-

95% Ethanol

-

Dichloromethane

-

Magnesium sulfate

Procedure:

-

In a round bottom flask, cool 350 mL of 95% ethanol to 10°C in an ice bath.

-

Add 6.18 g (0.060 mole) of 2-methyl-2-nitropropane and 5.89 g (0.090 mole) of zinc dust.

-

Add 10.8 g (0.180 mole) of glacial acetic acid dropwise while stirring vigorously, maintaining the temperature below 15°C.

-

After the addition is complete, remove the ice bath and stir the mixture for 3 hours at room temperature.

-

Remove the solvent by rotary evaporation.

-

To the residue, add 50 mL of dichloromethane and filter the mixture.

-

Wash the filter cake with two 25 mL portions of dichloromethane.

-

Separate the aqueous layer from the combined organic filtrate.

-

Dry the organic layer over magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield this compound as a viscous liquid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

DPPH

-

Methanol or Ethanol

-

This compound (or other antioxidant)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a series of dilutions of NtBHA in the same solvent.

-

In a cuvette or 96-well plate, mix the DPPH solution with the NtBHA solution (e.g., 100 µL of DPPH solution and 100 µL of NtBHA solution).

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

A control is prepared using the solvent instead of the antioxidant solution.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of NtBHA.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

ABTS

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Trolox (as a standard)

-

This compound

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Generate the ABTS•+ radical cation by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of NtBHA and a standard antioxidant like Trolox.

-

Add a small volume of the NtBHA or Trolox solution (e.g., 20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180 µL).

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated as in the DPPH assay.

-

The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the sample.

Caption: General workflow for NtBHA synthesis and antioxidant activity assessment.

Conclusion

This compound is a versatile antioxidant with multiple mechanisms of action against free radicals. Its ability to act as a spin trap precursor and a direct radical scavenger, coupled with its favorable behavior in cellular systems, particularly its accumulation and recycling in mitochondria, underscores its potential as a therapeutic agent. While further research is needed to quantify its reactivity with specific biological radicals and to fully elucidate its interaction with cellular antioxidant signaling pathways like Keap1-Nrf2, the existing evidence strongly supports its role as a potent protector against oxidative stress. The experimental protocols provided herein offer a foundation for researchers to further investigate the antioxidant properties of this promising molecule.

References

- 1. nist.gov [nist.gov]

- 2. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2-dependent and -independent effects of tBHQ in activated murine B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nrf2 activator tBHQ inhibits the activation of primary murine natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroxyl Radical plus Hydroxylamine Pseudo Self-Exchange Reactions: Tunneling in Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nrf2 Activator tBHQ Inhibits the Activation of Primary Murine Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nitrone Synthesis Using N-tert-Butylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrones are a versatile class of organic compounds characterized by the N-oxide of an imine functional group. They are valuable intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions for the construction of five-membered heterocyclic rings. Furthermore, nitrones, such as α-phenyl-N-tert-butylnitrone (PBN), have garnered significant interest in the field of drug development due to their potent antioxidant and neuroprotective properties. Their ability to act as spin traps, scavenging reactive oxygen species (ROS), makes them promising therapeutic agents for conditions associated with oxidative stress, including stroke and neurodegenerative diseases. This document provides detailed protocols for the synthesis of nitrones via the condensation of N-tert-butylhydroxylamine with various aldehydes and ketones.

Reaction Principle

The primary method for synthesizing N-tert-butylnitrones is the condensation reaction between this compound and a carbonyl compound (aldehyde or ketone). The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the nitrone. The use of this compound is advantageous due to the stability conferred by the bulky tert-butyl group.

Data Presentation: Synthesis of N-tert-Butylnitrones

The following tables summarize the reaction conditions and yields for the synthesis of various N-tert-butylnitrones from this compound and different carbonyl compounds.

Table 1: Condensation with Aromatic Aldehydes

| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification Method | Reference |

| 1 | Benzaldehyde | THF | 90 | 15.5 | 59 | Column Chromatography | [1] |

| 2 | Benzene-1,3,5-tricarbaldehyde | THF | 90 | 15.5 | 59 | Column Chromatography | [1] |

| 3 | [1,1′-biphenyl]-4-carbaldehyde | THF | 90 | - | Good | Not specified | [1] |

| 4 | Substituted Benzaldehydes | Glycerol | 60-80 | - | Good to Excellent | Extraction | Not specified |

Table 2: Condensation with Ketones

| Entry | Ketone | Solvent | Temperature (°C) | Additive | Yield (%) | Purification Method | Reference |

| 1 | Various acyclic and cyclic ketones | t-BuOH | 110 | None | Modest to Excellent | Chromatography | [2][3] |

| 2 | Acetophenone | t-BuOH | 110 | MgSO₄ | Modest | Chromatography | [2] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butylnitrones from Aromatic Aldehydes

This protocol is adapted from the synthesis of biphenylnitrones.[1]

Materials:

-

Aromatic aldehyde (1 equiv)

-

This compound hydrochloride (1.2 equiv)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (3 equiv)

-

Anhydrous Sodium Bicarbonate (NaHCO₃) (3 equiv)

-

Dry Tetrahydrofuran (THF) (0.05 M solution of the aldehyde)

Procedure:

-

To a solution of the aromatic aldehyde in dry THF, add anhydrous Na₂SO₄, anhydrous NaHCO₃, and this compound hydrochloride.

-

The reaction mixture is then subjected to microwave irradiation at 90°C and 15 bar pressure, with stirring, for the required amount of time (typically monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude nitrone.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Thermal Condensation of this compound with Ketones

This protocol is based on a method optimized to minimize hydroxylamine decomposition.[2][3]

Materials:

-

Ketone (1 equiv)

-

This compound (1.2 equiv)

-

tert-Butanol (t-BuOH)

-

Magnesium Sulfate (MgSO₄) (optional, for less reactive ketones)

-

Argon or Nitrogen gas

Procedure:

-

In a sealable reaction vial, combine the ketone, this compound, and t-BuOH.

-

For less reactive ketones like acetophenone, add anhydrous MgSO₄ as a dehydrating agent.[2]

-

Purge the vial with argon or nitrogen gas and seal it tightly.

-

Heat the reaction mixture to 110°C in an oil bath or heating block.

-

Maintain the temperature and stir the reaction for a period determined by TLC monitoring until the starting material is consumed.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is then purified by flash column chromatography on silica gel to afford the pure ketonitrone.

Mandatory Visualizations

Reaction Workflow

Caption: General experimental workflow for nitrone synthesis.

Signaling Pathways in Neuroprotection by PBN

α-Phenyl-N-tert-butylnitrone (PBN) exerts its neuroprotective effects through multiple mechanisms, primarily by counteracting oxidative stress. This involves the modulation of key signaling pathways such as NF-κB and Nrf2.

NF-κB Signaling Pathway Inhibition by PBN

Oxidative stress is a known activator of the NF-κB pathway, which leads to the transcription of pro-inflammatory genes. PBN, by scavenging reactive oxygen species (ROS), can prevent the activation of this pathway.

Caption: PBN inhibits the NF-κB inflammatory pathway.

Nrf2 Antioxidant Pathway Activation by PBN

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. It upregulates the expression of antioxidant enzymes. While direct activation by PBN is still under investigation, its antioxidant properties contribute to a cellular environment that favors Nrf2 activity.

Caption: PBN promotes the Nrf2 antioxidant response.

References

- 1. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

N-tert-Butylhydroxylamine as a Reducing Agent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylhydroxylamine ((CH₃)₃CNHOH) is a versatile chemical intermediate primarily utilized in the synthesis of nitrones, hydroxamic acids, and as a spin-trapping agent for the detection of short-lived radical species.[1] While its application as a primary reducing agent in organic synthesis is not extensively documented in mainstream literature, its chemical nature as a hydroxylamine suggests potential for the reduction of certain functional groups. This document aims to provide an overview of its potential applications as a reducing agent, alongside detailed protocols for related synthetic transformations where it is employed. Given the limited direct evidence for its use as a standalone reducing agent for functional groups like nitro compounds and carbonyls, this guide will also touch upon the synthesis of this compound itself, which involves a reduction step, and its role in other reductive transformations.

Theoretical Potential as a Reducing Agent

Applications in Organic Synthesis

While direct use as a primary reducing agent is not well-documented, this compound is a key reagent in several synthetic procedures.

Synthesis of this compound via Reduction

A common method for the preparation of this compound involves the reduction of 2-methyl-2-nitropropane. This process itself is a prime example of a reduction reaction and provides a valuable protocol for synthetic chemists.

Table 1: Synthesis of this compound

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Methyl-2-nitropropane | Zinc dust / Acetic acid | 95% Ethanol | 10 - 20, then RT | 3 | ~100 |

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, thermometer, and an addition funnel.

-

Initial Cooling: Add 350 mL of 95% ethanol to the flask and cool the solution to 10°C using an ice bath.

-

Addition of Reactants: To the cooled ethanol, add 6.18 g (0.060 mol) of 2-methyl-2-nitropropane and 5.89 g (0.090 mol) of zinc dust in single portions.

-

Acid Addition: Place 10.8 g (0.180 mol) of glacial acetic acid into the addition funnel and add it dropwise to the reaction mixture, ensuring the temperature is maintained below 15°C with vigorous stirring.

-

Reaction Progression: After the addition of acetic acid is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

Work-up:

-

Remove the solvent by rotary evaporation. The residue will contain this compound, zinc acetate, and water.

-

Add 50 mL of dichloromethane to the residue and filter the mixture through a Büchner funnel.

-

Wash the zinc acetate cake on the filter paper with two 25 mL portions of dichloromethane.

-

Separate the aqueous layer from the combined filtrate using a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the magnesium sulfate and remove the dichloromethane by rotary evaporation to yield the product as a viscous liquid.

-

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Potential Role in Carbonyl to Alcohol Reductions

While specific protocols are scarce, some sources suggest that this compound hydrochloride can be effective in converting carbonyl compounds to their corresponding alcohols.[3] This transformation is a cornerstone of organic synthesis. The general mechanism for such a reduction would likely involve the transfer of a hydride or its equivalent from the nitrogenous reagent to the electrophilic carbonyl carbon.

Hypothesized Reaction Scheme: Carbonyl Reduction

References

Application Notes and Protocols for Spin Trapping with N-tert-Butylhydroxylamine in EPR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including short-lived free radicals.[1] However, the inherent instability of many radicals of biological and pharmaceutical interest makes their direct detection challenging. Spin trapping is an essential technique that overcomes this limitation by utilizing a "spin trap" molecule to react with a transient radical, thereby forming a more stable paramagnetic "spin adduct" that is readily detectable by EPR.[1][2]

This document provides detailed application notes and protocols for the use of N-tert-Butylhydroxylamine (NtBHA) as a precursor for the in situ generation of the spin trap 2-methyl-2-nitrosopropane (MNP). MNP is a C-nitroso spin trap particularly effective for trapping carbon-centered radicals, forming stable nitroxide spin adducts with characteristic EPR spectra.[3] The analysis of the hyperfine coupling constants of these spectra provides valuable information to identify the original trapped radical.[2]

The in situ generation of MNP from NtBHA offers a convenient method for spin trapping studies, especially in aqueous systems where the direct use of MNP can be complicated by its volatility and dimerization. This approach, often initiated by an oxidizing agent like hydrogen peroxide (H₂O₂), can be coupled with a Fenton-like reaction to intentionally generate hydroxyl radicals (•OH) for studying radical-mediated processes.[4]

Principle of the Method

The core of this experimental setup is the oxidation of this compound (NtBHA) to form the active spin trap, 2-methyl-2-nitrosopropane (MNP). This reaction is typically initiated by an oxidizing agent. The newly formed MNP can then react with any short-lived radicals present in the system to form a stable spin adduct, which can be measured and characterized by EPR spectroscopy.

The overall process can be summarized in the following steps:

-

Oxidation of NtBHA: NtBHA is oxidized to form a radical intermediate.

-

Conversion to MNP: The radical intermediate is converted into the spin trap 2-methyl-2-nitrosopropane (MNP).

-

Radical Generation (Optional): In many experimental setups, a radical-generating system (e.g., Fenton reaction) is employed to produce short-lived radicals of interest.

-

Spin Trapping: The generated MNP reacts with the short-lived radicals to form a stable spin adduct.

-

EPR Detection: The stable spin adduct is detected and characterized by EPR spectroscopy.

Data Presentation

Table 1: Typical Experimental Conditions for Spin Trapping with NtBHA

| Parameter | Value | Notes |

| This compound (NtBHA) Concentration | 50 - 100 mM | Higher concentrations may be required depending on the radical flux. |

| Hydrogen Peroxide (H₂O₂) Concentration | ~25 mM | Used to initiate the oxidation of NtBHA to MNP. |

| Substrate Concentration | 50 - 100 mM | The molecule from which radicals are expected to be generated. |